cis-Tosylate

説明

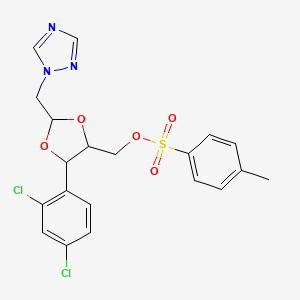

Structure

2D Structure

3D Structure

特性

分子式 |

C20H19Cl2N3O5S |

|---|---|

分子量 |

484.4 g/mol |

IUPAC名 |

[5-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C20H19Cl2N3O5S/c1-13-2-5-15(6-3-13)31(26,27)28-10-18-20(16-7-4-14(21)8-17(16)22)30-19(29-18)9-25-12-23-11-24-25/h2-8,11-12,18-20H,9-10H2,1H3 |

InChIキー |

VRGBKTUMQATPJD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |

製品の起源 |

United States |

Synthetic Methodologies for Cis Tosylate Compounds

General Approaches to cis-Tosylate Formation from Precursor Alcohols

The most direct method for preparing a tosylate is the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base such as pyridine. The base serves to neutralize the hydrogen chloride byproduct.

A fundamental and critical aspect of the tosylation reaction is that it proceeds with retention of configuration at the alcohol's stereogenic carbon center. When an alcohol reacts with tosyl chloride, the reaction breaks the O-H bond of the alcohol, not the C-O bond. organic-chemistry.org The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. nih.gov Because the carbon-oxygen bond remains intact throughout the process, the original stereochemistry of the alcohol is preserved in the resulting tosylate ester. organic-chemistry.orgdocumentsdelivered.com

This characteristic is a cornerstone of stereochemical control in organic synthesis. It allows chemists to convert a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the tosylate group, -OTs) without altering the stereochemical integrity of that carbon center. organic-chemistry.orgdocumentsdelivered.com This contrasts with other reactions, such as substitution with thionyl chloride or phosphorus tribromide, which can proceed with inversion of configuration. mdpi.com The predictability of this retention of configuration makes tosylation an invaluable tool in multi-step syntheses where maintaining a specific stereoisomer is crucial. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Systems

Achieving a specific cis stereochemistry in a tosylate compound often requires advanced synthetic strategies that establish the required arrangement in the precursor molecule, typically a cis-diol or a related chiral alcohol.

Enzymes are highly effective catalysts for producing enantiomerically pure chiral compounds, which are essential precursors for chiral tosylates. jchemlett.comnih.gov Two primary enzymatic strategies are employed: the kinetic resolution of a racemic mixture and the asymmetric desymmetrization of a prochiral or meso compound.

In enzymatic kinetic resolution (EKR), an enzyme, typically a lipase (B570770), selectively catalyzes the acylation of one enantiomer of a racemic alcohol or diol at a much faster rate than the other. nih.govmdpi.com For example, in a racemic mixture of a trans-diol, a lipase could selectively acylate the (1R,2R)-enantiomer, leaving the (1S,2S)-enantiomer unreacted and in high enantiomeric excess. This unreacted alcohol can then be isolated and converted to the corresponding tosylate with its configuration retained. The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity. mdpi.comresearchgate.net

Alternatively, the desymmetrization of meso-diols provides a powerful route to a single enantiomeric product. A meso-diol, despite having stereocenters, is achiral due to internal symmetry. An enzyme can selectively acylate one of the two enantiotopic hydroxyl groups, breaking the symmetry and producing a chiral monoacetate in high enantiomeric excess. nih.govorganic-chemistry.org This chiral mono-protected diol is an ideal precursor for the synthesis of a chiral this compound.

The table below summarizes representative enzymes and their applications in generating chiral alcohol precursors.

| Enzyme Type | Strategy | Substrate Type | Product | Application |

| Lipase (e.g., Candida antarctica Lipase B) | Kinetic Resolution | Racemic diol/alcohol | Enantiopure alcohol and ester | Separation of enantiomers for chiral synthesis |

| Lipase (e.g., Pseudomonas fluorescens Lipase) | Desymmetrization | meso-diol | Chiral mono-acylated diol | Creation of a single enantiomer from a prochiral starting material |

While direct halocyclization is not a standard method for producing cis-diols, the most reliable and widely used strategy to create the requisite cis-1,2-diol precursor from an alkene is through syn-dihydroxylation. This reaction adds two hydroxyl groups to the same face of a double bond, directly establishing the cis stereochemistry. orgsyn.orgyoutube.com

Classic reagents for this transformation include osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). Osmium tetroxide is highly effective and predictable, though its toxicity and cost often necessitate its use in catalytic amounts. orgsyn.orgyoutube.com In the catalytic cycle, a co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, allowing the reaction to proceed with only a small quantity of the osmium catalyst. orgsyn.org The reaction proceeds through a cyclic osmate ester intermediate, which ensures that both oxygen atoms are delivered to the same side of the alkene, resulting in the cis-diol. youtube.com Cold, dilute potassium permanganate under basic conditions can also produce cis-diols, although it is a more powerful oxidant and can sometimes lead to over-oxidation and lower yields. organic-chemistry.org

For cyclic compounds, the synthesis of a this compound relies heavily on stereospecific transformations of the ring structure. The most direct ring transformation to install the necessary precursor hydroxyl groups is the syn-dihydroxylation of a cyclic alkene, as described previously. When applied to a cycloalkene, this method yields a cis-1,2-diol, where the two hydroxyl groups are on the same face of the ring. orgsyn.orgorganic-chemistry.org This product is the direct precursor for a cis-ditosylate or can be selectively mono-tosylated if the hydroxyl groups are in different environments. jchemlett.comgoogle.com

Another important strategy involves the stereospecific ring-opening of epoxides (oxiranes). While the ring-opening of a cyclic epoxide with a nucleophile like hydroxide (B78521) typically results in a trans-diol via an anti-attack, epoxides serve as key intermediates in more complex sequences. For instance, an epoxide can be formed from an allylic alcohol, and its subsequent regioselective and stereospecific opening can yield a diol with a specific stereochemical arrangement that can be carried forward to a target molecule containing a this compound moiety relative to other substituents. nih.gov The table below outlines key ring transformations leading to cis-diol precursors.

| Transformation | Reagents | Stereochemical Outcome | Utility |

| syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | cis-1,2-diol | Direct and reliable method for creating cis-diol precursors from alkenes. |

| Permanganate Oxidation | Cold, dilute KMnO₄, NaOH | cis-1,2-diol | A less expensive alternative to osmium tetroxide, but can result in over-oxidation. |

| Epoxide Ring Opening | Varies (e.g., acids, bases, organometallics) | Typically trans-diol (via anti-attack) | Used in multi-step sequences to set specific stereocenters. mdpi.comnih.gov |

Achieving a specific cis configuration in a complex molecule often requires a multi-step synthesis where stereochemistry is carefully controlled at each stage. pearson.comnih.gov The tosylation step itself is a powerful tool for this control, as it locks in the stereochemistry of a precursor alcohol with high fidelity. organic-chemistry.org

A typical strategy begins with establishing the key stereocenters early in the synthesis. This can be accomplished using a chiral starting material from the "chiral pool," or through an asymmetric reaction like a Sharpless asymmetric epoxidation or dihydroxylation. nih.gov Once a chiral alcohol with the desired configuration is formed, it can be converted to a tosylate. pearson.com This tosylate group then serves as an excellent leaving group for a subsequent nucleophilic substitution reaction, which typically proceeds with inversion of configuration (Sₙ2 mechanism). By combining a reaction that retains configuration (tosylation) with one that inverts it (Sₙ2), chemists can precisely control the final stereochemical outcome. organic-chemistry.org Therefore, the synthesis of a this compound is often not about creating the cis relationship in the final step, but about carefully planning a sequence of reactions to construct a precursor alcohol that already possesses the correct relative stereochemistry for the final tosylation.

Synthesis of Complex this compound Derivatives

The synthesis of complex derivatives containing a this compound group often involves multi-step processes where the tosylate is introduced as a crucial functional group. The reactivity of the tosylate as an excellent leaving group is frequently exploited in subsequent reactions to build molecular complexity. The stereochemical control to achieve the cis configuration is a key challenge, often dictated by the stereochemistry of the starting materials or the reaction mechanism.

Preparation of this compound Complexes with Donor Ligands

The preparation of complexes featuring a this compound group alongside donor ligands is a specialized area of synthetic chemistry, encompassing both coordination compounds and complex organic molecules. Donor ligands, which are Lewis bases, coordinate to a central atom or are positioned strategically within a molecule, influencing its properties and reactivity. truman.edutruman.edu Methodologies for these syntheses are diverse, tailored to the specific nature of the central atom (if any) and the donor ligand.

A prominent example in coordination chemistry involves the synthesis of cobalt(III) complexes with bidentate amine ligands like ethylenediamine (B42938) (en). truman.edu While direct synthesis often yields the trans-isomer, the cis-isomer can be obtained through subsequent isomerization. nih.govumass.edu The synthesis of trans-dichlorobis(ethylenediamine)cobalt(III) chloride, a precursor, begins with the reaction of cobalt(II) chloride with ethylenediamine. nih.govmyttex.net The resulting Co(II) complex is then oxidized to the more inert Co(III) state using an oxidizing agent like hydrogen peroxide in the presence of hydrochloric acid. nih.govwilliams.edu The more thermodynamically stable green trans-isomer crystallizes from the concentrated solution. umass.eduamazonaws.com To obtain the cis-isomer, the purified trans-complex is dissolved in a minimum amount of water and heated. Evaporation of the solution yields the violet-colored cis-dichlorobis(ethylenediamine)cobalt(III) chloride. nih.govumass.edu Although this example results in a chloride complex, the principles are foundational for preparing analogous tosylate complexes by replacing the chloride source with a tosylate source.

In the realm of complex organic molecules, cis-tosylates are prepared where the molecule also contains a donor ligand, such as an N-heterocycle. For instance, the synthesis of a this compound derivative of an itraconazole (B105839) intermediate involves the reaction of a precursor diol, which already contains a dichlorophenyl group and a triazolylmethyl group (the donor ligand), with p-toluenesulfonyl chloride. chemicalbook.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at reduced temperatures, with a base such as triethylamine (B128534) to neutralize the HCl byproduct. chemicalbook.com

Another advanced class of donor ligands is cyclic alkyl amino carbenes (CAACs). The synthesis of chiral CAAC precursors can result in the formation of a tosylate salt. acs.orgacs.org This process can involve the condensation of a chiral aldehyde with a primary amine, followed by cyclization. acs.org In some cases, the reaction is conducted in the presence of p-toluenesulfonic acid, which catalyzes the cyclization and results in the direct formation of the chiral carbene precursor as its tosylate salt. acs.org

The table below summarizes various synthetic approaches for preparing complex molecules and coordination compounds that feature both a this compound (or an analogous cis-dihalo geometry) and donor ligands.

| Target Compound Class | Donor Ligand | Key Reactants | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|---|

| cis-Dichlorobis(ethylenediamine)cobalt(III) chloride | Ethylenediamine (en) | trans-[Co(en)₂Cl₂]Cl | Dissolve in minimal water, heat, evaporate to dryness. | 75.34% | nih.gov |

| Organic molecule with imidazole (B134444) donor ligand | Imidazole derivative | (2R,4S)-1,3-Dioxolane-4-methanol derivative | p-toluenesulfonyl chloride, triethylamine, dichloromethane, -20°C to 25°C for 5 hours. | 59.7% | chemicalbook.com |

| Chiral Carbene Precursor (Tosylate Salt) | Cyclic Alkyl Amino Carbene (CAAC) | Chiral methallyl aldehyde, 2,6-diisopropylaniline | p-toluenesulfonic acid, 120°C; results in direct cyclization to the tosylate salt. | Not specified | acs.org |

Mechanistic Investigations of Reactions Involving Cis Tosylate

Nucleophilic Substitution Reactions of cis-Tosylate

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and the reactivity of cis-tosylates in these reactions is a subject of significant academic interest. The fixed cis orientation of the tosylate group can dictate the accessibility of the electrophilic carbon to incoming nucleophiles and influence the stereochemical outcome of the reaction.

The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry. In the context of cis-tosylates, the feasibility and outcome of this pathway are heavily dependent on the molecular conformation and the presence of neighboring groups.

A hallmark of the SN2 reaction is the inversion of configuration at the reaction center. quora.comyoutube.com This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.org For a this compound in a cyclic system, an SN2 reaction will result in the formation of a trans product. This stereospecific outcome is a direct consequence of the backside attack mechanism. libretexts.org

The conversion of an alcohol to a tosylate is a key step that proceeds with retention of stereochemistry because the C-O bond of the alcohol is not broken during the reaction with p-toluenesulfonyl chloride (TsCl). libretexts.org The subsequent SN2 displacement of the tosylate group by a nucleophile then proceeds with a single inversion of configuration, leading to a product with the opposite stereochemistry to the initial alcohol. libretexts.orglibretexts.org

For instance, the reaction of a cis-cyclohexyl tosylate with a nucleophile via an SN2 pathway will yield the corresponding trans-substituted cyclohexane (B81311) derivative. This predictable stereochemical outcome is a powerful tool in organic synthesis for controlling the stereochemistry of products.

SN2 reactions are highly sensitive to steric hindrance around the electrophilic carbon. quizlet.comlibretexts.orgchemistrysteps.com Increased steric bulk impedes the backside attack of the nucleophile, thereby slowing down the reaction rate. reddit.comlibretexts.org In cyclic systems like cyclohexanes, the conformation of the ring plays a crucial role. For an SN2 reaction to occur, the nucleophile must approach the carbon bearing the tosylate group from a trajectory of approximately 180° to the C-OTs bond.

The reactivity order for SN2 reactions is generally primary > secondary > tertiary, a trend directly attributable to increasing steric hindrance. quizlet.comlibretexts.org While cis-tosylates on secondary carbons can undergo SN2 reactions, the presence of bulky substituents on adjacent carbons can significantly decrease the reaction rate. libretexts.org

| Substrate Type | Relative SN2 Reactivity | Rationale |

| Methyl | Highest | Minimal steric hindrance |

| Primary (1°) | High | Low steric hindrance |

| Secondary (2°) | Moderate | Increased steric hindrance |

| Tertiary (3°) | Lowest (generally unreactive) | Severe steric hindrance prevents backside attack |

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly alter the course of a nucleophilic substitution reaction. wikipedia.orglibretexts.org It involves the intramolecular participation of a neighboring group in the displacement of the leaving group. This participation can lead to enhanced reaction rates and retention of stereochemistry. utexas.edudalalinstitute.com

However, for a this compound, neighboring group participation from a cis-oriented substituent on an adjacent carbon is geometrically impossible for a backside attack. libretexts.org The participating group is on the same face as the leaving group and cannot perform an internal SN2-like displacement. libretexts.org For example, in the solvolysis of cis-2-iodocyclohexyl brosylate (a compound analogous to a tosylate), the iodo group cannot assist in the departure of the brosylate group from the backside. utexas.edu As a result, such compounds often react through a standard intermolecular SN2 or an SN1 pathway without rate enhancement from NGP. libretexts.orgutexas.edu

In contrast, a trans-oriented neighboring group can readily participate in the displacement of the leaving group, often leading to a bridged intermediate and a significant rate acceleration. utexas.edudalalinstitute.com The lack of such participation in cis-isomers often results in much slower reaction rates compared to their trans counterparts when a participating neighboring group is present. utexas.edu

The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate in the rate-determining step, followed by nucleophilic attack. This pathway is favored for substrates that can form stable carbocations and in the presence of polar, weakly nucleophilic solvents.

The solvolysis of certain this compound substrates can proceed through an SN1 mechanism, particularly when SN2 pathways are sterically hindered or when the resulting carbocation is stabilized. For instance, the solvolysis of cis-4-tert-butylcyclohexyl tosylate in some solvent systems can exhibit characteristics of an SN1 reaction. oup.com

The initial step is the departure of the tosylate leaving group to form a secondary carbocation. This planar carbocation can then be attacked by the solvent (nucleophile) from either face, which would typically lead to a mixture of cis and trans products. However, the product distribution can be complex. In the solvolysis of cis-4-tert-butylcyclohexyl tosylate in N-methylacetamide, the major substitution product is the trans-acetate, with only a small amount of the cis-acetate being formed. oup.com This suggests that while a carbocation may be formed, other factors, such as ion pairing or solvent effects, can influence the stereochemical outcome.

Stereospecificity in Nucleophilic Displacements of this compound

Nucleophilic substitution reactions of cis-tosylates are characterized by a high degree of stereospecificity. In bimolecular nucleophilic substitution (SN2) reactions, the incoming nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group. libretexts.orgreddit.com This "backside attack" leads to a predictable and complete inversion of the stereochemical configuration at the reaction center. libretexts.orgyoutube.com

A classic example is the reaction of cis-4-tert-butylcyclohexyl tosylate with various nucleophiles. Due to the bulky tert-butyl group, the cyclohexane ring is "locked" in a conformation where the tert-butyl group occupies an equatorial position, forcing the this compound group into an axial position. stackexchange.comspcmc.ac.in This axial orientation is well-suited for SN2 reactions, as the nucleophile can approach from the less sterically hindered equatorial direction. spcmc.ac.in The product of this reaction is exclusively the trans isomer, demonstrating a complete inversion of configuration. For instance, the reaction with sodium thiophenolate yields trans-4-tert-butylcyclohexyl phenyl sulfide. spcmc.ac.in

This stereospecific outcome is a hallmark of the SN2 mechanism and is consistently observed in nucleophilic displacements of cis-tosylates where the backside of the C-OTs bond is accessible to the nucleophile. The reaction is considered stereospecific because a specific stereoisomer of the reactant (cis) yields a specific stereoisomer of the product (trans). masterorganicchemistry.com

| This compound Reactant | Nucleophile | Product | Stereochemical Outcome |

|---|---|---|---|

| cis-4-tert-butylcyclohexyl tosylate | Thiophenolate (PhS⁻) | trans-4-tert-butylcyclohexyl phenyl sulfide | Complete Inversion |

| cis-2-acetoxycyclohexyl tosylate | Acetate (AcO⁻) | trans-1,2-diacetoxycyclohexane | Complete Inversion pearson.com |

Elimination Reactions of this compound

Bimolecular Elimination (E2) Mechanisms

Stereochemistry of E2 Eliminations in this compound Systems (Syn and Anti-Elimination)

The stereochemical course of bimolecular elimination (E2) reactions is dictated by the geometric arrangement of the departing proton and the leaving group. The transition state requires these two groups to be in the same plane, a condition known as periplanarity. chemistrysteps.comlibretexts.org This can be achieved in two ways: anti-periplanar, where the proton and leaving group are on opposite sides of the molecule (180° dihedral angle), or syn-periplanar, where they are on the same side (0° dihedral angle). chemistrysteps.commgscience.ac.in

In most systems, including cis-tosylates in cyclohexane rings, the E2 reaction proceeds preferentially through an anti-periplanar transition state. uomustansiriyah.edu.iqlibretexts.org This staggered conformation is energetically more favorable than the eclipsed conformation required for syn-elimination. chemistrysteps.com For a this compound in a cyclohexane chair conformation, the axial tosylate group is perfectly positioned to be anti-periplanar to adjacent axial hydrogens. libretexts.orgchemistrysteps.com For example, the elimination of cis-2-methylcyclohexyl tosylate yields 1-methylcyclohexene, the Zaitsev product, because the axial tosylate is anti to an axial hydrogen on the more substituted carbon. libretexts.org

However, syn-elimination, while less common, can occur, particularly in rigid molecular frameworks where an anti-periplanar arrangement is geometrically impossible. tmv.ac.in Studies on bicyclic systems, such as exo-2-norbornyl tosylate, have shown that syn-elimination can be the exclusive pathway. datapdf.com In these strained systems, the rigidity of the framework can enforce a syn-coplanar relationship between the tosylate and a proton, leading to the formation of the alkene via a higher-energy eclipsed transition state. datapdf.com

| System | This compound Example | Dominant Pathway | Geometric Requirement |

|---|---|---|---|

| Cyclohexane | cis-4-tert-butylcyclohexyl tosylate | Anti-elimination | Trans-diaxial (axial H and axial OTs) libretexts.orgchemistrysteps.com |

| Cyclopentane | cis-2-phenylcyclopentyl tosylate | Anti-elimination | Anti-coplanar H and OTs |

| Bicyclic (Rigid) | exo-2-norbornyl tosylate | Syn-elimination | Syn-coplanar H and OTs datapdf.com |

Conformational Effects on E2 Reaction Rates

The rate of E2 elimination reactions is highly sensitive to the conformation of the substrate. Since the reaction preferentially proceeds through an anti-periplanar transition state, the rate is dependent on the population of the conformer that can achieve this geometry. libretexts.orgchemistrysteps.com In substituted cyclohexanes, this means the leaving group must be in an axial position to be anti to an axial β-hydrogen. khanacademy.org

The effect of conformation on reaction rate is clearly demonstrated by comparing the E2 elimination rates of cis- and trans-4-tert-butylcyclohexyl tosylates. The large tert-butyl group effectively locks the cyclohexane ring in a single chair conformation where it occupies an equatorial position to minimize steric strain. stackexchange.com

In cis-4-tert-butylcyclohexyl tosylate , this conformational locking forces the tosylate group into an axial position. This is the ideal geometry for E2 elimination, as the tosylate is already anti-periplanar to the axial hydrogens at C-2 and C-6. Consequently, the reaction proceeds rapidly. stackexchange.com

In trans-4-tert-butylcyclohexyl tosylate , the tosylate group is locked in an equatorial position. In this conformation, it is not anti-periplanar to any β-hydrogens. For an E2 reaction to occur, the ring would have to flip to a much higher-energy conformation where the massive tert-butyl group is axial—a very unfavorable process. As a result, the E2 reaction rate for the trans isomer is dramatically slower than for the cis isomer. stackexchange.comlibretexts.org

This substantial difference in reactivity, driven by the ground-state conformational energies, underscores the critical role of stereoelectronic effects in E2 eliminations.

| Isomer | Tosylate Position (Stable Conformer) | Geometry for E2 | Relative Rate |

|---|---|---|---|

| cis-4-tert-butylcyclohexyl tosylate | Axial | Favorable (pre-organized for anti-elimination) | Fast |

| trans-4-tert-butylcyclohexyl tosylate | Equatorial | Unfavorable (requires high-energy conformation) | Very Slow |

Electronic Effects in cis-Elimination Transition States

The transition state of an E2 reaction involves partial breaking of the C-H and C-OTs bonds and partial formation of the C=C π-bond. The nature of this transition state can range from "E1-like," with significant C-OTs bond cleavage and positive charge development at the α-carbon, to "E1cb-like," with significant C-H bond cleavage and negative charge development at the β-carbon. Electronic effects, exerted by substituents on the substrate, can provide insight into the charge distribution in the transition state.

These effects have been systematically studied in rigid systems that are constrained to undergo syn-elimination. A key study investigated the base-promoted elimination of substituted endo-3-phenyl-exo-2-norbornyl tosylates, which proceeds via syn-elimination. The rates of elimination were measured for a series of compounds with different substituents (X) on the phenyl ring.

A Hammett plot (log(kₓ/kₕ) versus the substituent constant σ) for this syn-elimination gave a large, positive ρ value of +2.61. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups on the phenyl ring. This suggests the development of a significant negative charge (carbanionic character) at the β-carbon in the transition state. Therefore, the syn-elimination transition state for this system is described as being E1cb-like. The electron-withdrawing groups stabilize the developing negative charge on the β-carbon through induction and resonance, thus lowering the activation energy and increasing the reaction rate.

| Substrate Stereochemistry | Elimination Type | Hammett ρ Value | Transition State Character |

|---|---|---|---|

| endo-3-Aryl-exo-2-norbornyl tosylate | Syn | +2.61 | E1cb-like (significant carbanionic character at Cβ) |

Radical-Mediated Elimination of Tosyl Groups

While the vast majority of elimination reactions involving tosylates proceed through ionic (E1, E2, E1cb) or pericyclic (Ei) mechanisms, processes involving radical intermediates can also effect the cleavage of the C-OTs bond. However, direct radical-mediated elimination of a tosyl group and a β-hydrogen to form an alkene is not a common synthetic transformation. More prevalent are reductive cleavage reactions where the tosyl group is removed and replaced by a hydrogen atom or participates in a C-C bond-forming reaction.

A significant reagent in this context is samarium(II) iodide (SmI₂), a powerful single-electron transfer agent. nih.govwikipedia.org SmI₂ can mediate the reductive cleavage of tosylates. The mechanism is believed to involve the transfer of an electron from SmI₂ to the tosylate, which can lead to the formation of a radical intermediate.

For α-functionalized carbonyl compounds, SmI₂-mediated elimination is a well-established process. nih.gov In the case of tosylates without adjacent activating groups, the reaction typically leads to deoxygenation. For example, a protocol has been developed for the efficient removal of the toluenesulfonyl protecting group from amides and esters using a SmI₂/amine/water system, which proceeds rapidly and in high yield. gu.se The reaction involves the formation of radical intermediates, but the final product is the deprotected compound rather than an alkene.

Although not a direct elimination to form an alkene, these radical-mediated processes demonstrate that the C-OTs bond is susceptible to cleavage via single-electron transfer, providing an alternative mechanistic pathway to the more common ionic eliminations.

Molecular Rearrangement Processes Involving this compound

The specific stereochemical arrangement of the tosylate group in this compound isomers plays a crucial role in directing the course of various molecular rearrangements. The cis configuration can influence the accessibility of the electrophilic carbon, dictate the stereochemical outcome of reactions, and enable specific concerted pathways.

Cationic Rearrangements

The departure of the tosylate group, an excellent leaving group, from a this compound substrate can generate a carbocation, which is a key intermediate for various cationic rearrangements. chemistrysteps.com The stereochemistry of the starting material is critical in determining the feasibility and outcome of these transformations, as the molecule must be able to achieve the necessary transition state geometry for the rearrangement to occur.

One notable example of a cationic rearrangement involving a tosylate is the vinyl carbocation-initiated Claisen rearrangement. In this reaction, the ionization of a vinyl tosylate generates a vinyl carbocation. This highly reactive intermediate can then be trapped by a nucleophile, such as an allyl ether, to form an intermediate that undergoes a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement to yield the final product. The reaction cascade is effectively initiated by the departure of the tosylate leaving group.

A proposed mechanism for a main group-catalyzed cationic Claisen rearrangement is outlined below:

In situ formation of a Lewis acidic species.

Ionization of the vinyl tosylate to generate a vinyl carbocation.

Trapping of the vinyl carbocation by an allyl ether to form a silyloxonium intermediate.

A charge-accelerated organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement of the silyloxonium intermediate.

Desilylation to yield the final ketone product and regenerate the catalyst.

This type of rearrangement has been shown to be effective for a variety of substrates, including both electron-rich and electron-deficient vinyl tosylates, demonstrating the utility of tosylates in initiating cationic rearrangement cascades.

Anionic Rearrangements

While the tosylate group is primarily known as a leaving group in cationic processes, rearrangements of substrates containing a this compound can also occur under basic or anionic conditions. In these cases, the rearrangement is often driven by the formation of an anionic intermediate, with the tosylate subsequently acting as a leaving group.

An example of a powerful anionic rearrangement is the anionic oxy-Cope rearrangement, a variation of the Cope rearrangement. wikipedia.org This reaction involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of 1,5-dien-3-ols to produce unsaturated carbonyl compounds. wikipedia.org The driving force for this reaction is the formation of a stable enolate, which can then tautomerize to the corresponding carbonyl compound. organic-chemistry.org

The rate of the oxy-Cope rearrangement is dramatically accelerated under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide. organic-chemistry.org This anionic oxy-Cope rearrangement can be up to 1017 times faster than the neutral counterpart and can often be conducted at room temperature. organic-chemistry.org While not directly initiated by the this compound, a molecule containing both a hydroxyl group and a this compound could potentially undergo such a rearrangement, with the tosylate serving as a leaving group in a subsequent step or influencing the stereochemical outcome.

The general mechanism for the anionic oxy-Cope rearrangement is as follows:

Deprotonation of the hydroxyl group to form an alkoxide.

A concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the resulting 1,5-dien-3-oxide.

Formation of an enolate intermediate.

Tautomerization to the final carbonyl product upon workup.

The stereochemical outcome of the anionic oxy-Cope rearrangement is often predictable, proceeding through a highly ordered, chair-like transition state, which allows for efficient chirality transfer. wikipedia.org

Hydride Shifts and Their Stereochemical Implications

Hydride shifts are a common type of rearrangement that can occur in reactions involving carbocation intermediates, such as those formed from the solvolysis of cis-tosylates. masterorganicchemistry.com These shifts involve the migration of a hydrogen atom with its pair of electrons to an adjacent electron-deficient center. The propensity for a hydride shift to occur is driven by the formation of a more stable carbocation. masterorganicchemistry.com

In the context of cis-tosylates, the stereochemical relationship between the tosylate leaving group and adjacent hydrogen atoms can significantly influence the course of the reaction. For instance, in the solvolysis of secondary tosylates, 1,2-hydride shifts can compete with solvent attack, leading to rearranged products.

The stereochemical implications of hydride shifts can be significant, often proceeding with a specific stereochemistry. For example, in certain systems, a cis-vicinal nih.gov-hydride shift can occur on the face of the molecule opposite to the original cis leaving group. This can lead to a double inversion of stereochemistry at the two adjacent carbon atoms involved in the rearrangement.

An illustrative example is the deoxygenative nih.gov-hydride shift rearrangement observed in some sugar and nucleoside chemistry. The proposed mechanism involves:

Generation of a carbonyl group with a concomitant nih.gov-hydride shift to the backside of the vicinal carbon.

Displacement of the tosylate group.

Attack of a hydride reagent at the less hindered face to generate the final product with an inverted stereochemistry.

Deuterium labeling studies have been instrumental in elucidating the stereochemical course of these hydride shifts, confirming the cis-vicinal nature of the migration.

Semipinacol Rearrangements of cis-Fused Systems

The semipinacol rearrangement is a valuable carbon-carbon bond-forming reaction that involves the 1,2-migration of a carbon substituent in a 2-heterosubstituted alcohol. Tosylates are excellent hetero-substituents for initiating this type of rearrangement. In the case of cis-fused systems, the semipinacol rearrangement can proceed with high stereoselectivity and is a powerful tool for the synthesis of complex polycyclic architectures.

A notable application of this rearrangement is in the transformation of cis-fused β-lactam diols into keto-bridged bicyclic lactams. nih.gov This reaction is particularly interesting as it involves a competition between the migration of an alkyl and an acyl group. Computational studies using density functional theory have shown that for cis-fused β-lactam diols, the acyl migration is both kinetically and thermodynamically more favorable than the alkyl migration. This high selectivity is attributed to conformational, structural, and orbital interaction factors.

The proposed mechanism for the semipinacol rearrangement of a cis-fused β-lactam diol monotosylate is as follows:

Selective tosylation of the less hindered hydroxyl group.

Departure of the tosylate leaving group, assisted by the neighboring hydroxyl group.

A concerted 1,2-migration of the acyl group to the electron-deficient carbon.

Formation of the keto-bridged bicyclic lactam product.

This rearrangement provides a novel route to the 6-azabicyclo[3.2.1]octane ring system, a core structure found in a range of biologically active molecules. nih.gov

| Substrate | Rearrangement Type | Key Features | Product |

| cis-fused β-lactam diol monotosylate | Semipinacol | Exclusive N-acyl group migration | Keto-bridged bicyclic lactam |

| Vinyl tosylate | Cationic Claisen | Generation of a vinyl carbocation | Unsaturated ketone |

| Secondary this compound | Solvolysis with Hydride Shift | 1,2-hydride shift competing with nucleophilic attack | Rearranged alcohol |

Organometallic Catalyzed Reactions with this compound

The reactivity of cis-tosylates can also be harnessed in organometallic-catalyzed reactions, offering alternative pathways for bond formation that may not be accessible through traditional methods.

Rhodium-Catalyzed C-H Activation and Coupling Reactions

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, enabling the construction of complex molecules in a more atom- and step-economical manner. nih.gov These reactions often employ a directing group to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov

While a wide variety of directing groups have been successfully employed in rhodium-catalyzed C-H activation, the direct use of a this compound as a directing group or as a key electronic feature in the substrate for such transformations is not extensively documented in the current literature. However, the principles of rhodium catalysis suggest potential applications for substrates bearing a this compound group.

The general catalytic cycle for a rhodium(III)-catalyzed C-H activation/alkenylation reaction typically involves:

Coordination of the directing group to the rhodium center.

Concerted metalation-deprotonation to form a rhodacycle intermediate.

Coordination of the coupling partner (e.g., an alkene).

Migratory insertion of the alkene into the Rh-C bond.

β-hydride elimination to release the product and a rhodium-hydride species.

Reductive elimination to regenerate the active rhodium(III) catalyst.

Given the electronic properties and steric influence of a tosylate group, it is conceivable that a strategically placed this compound could influence the reactivity and selectivity of a rhodium-catalyzed C-H activation process, either through steric hindrance, electronic effects, or by acting as a leaving group in a tandem reaction sequence. Further research in this area could unveil new synthetic methodologies leveraging the unique properties of cis-tosylates in organometallic catalysis.

| Catalyst System | Reaction Type | General Substrate | General Product |

| [RhCp*Cl2]2/AgSbF6 | C-H Alkenylation | Arene with directing group | Alkenylated arene |

| [Rh(cod)Cl]2/Ligand | C-H Silylation | Alkane/Arene | Silylated product |

| Rh(I) complexes | Intramolecular Annulation | Arene with tethered alkene/alkyne | Fused ring system |

Stereochemical Control and Chirality in Cis Tosylate Chemistry

Diastereoselective and Enantioselective Transformations of cis-Tosylate

The cis orientation of a tosylate group is a key determinant in achieving stereocontrol in various chemical transformations. This is particularly evident in reactions where the tosylate acts as a leaving group, guiding the approach of a nucleophile or influencing the geometry of an elimination transition state.

Diastereoselective reactions involving cis-tosylates often exploit the steric environment created by the cis relationship between the tosylate and a neighboring group. For instance, in nucleophilic substitution reactions, the incoming nucleophile will preferentially attack from the side opposite to the bulky tosylate group, leading to a specific diastereomer. Research on the acetolysis of 2-acetoxycyclohexyl tosylates demonstrates that the cis-isomer reacts through a distinct mechanism compared to its trans counterpart, highlighting the influence of the starting stereochemistry on the reaction pathway and product distribution spcmc.ac.in.

Enantioselective transformations of prochiral rings can be effectively controlled using chemistry involving cis-tosylates. A notable example is the synthesis of (-)-pumiliotoxin C, where the enantioselective conjugate addition to cyclohexenone, followed by the conversion of the resulting ketone to a cis tosylamide, was a crucial step. This intermediate then underwent a palladium-mediated cyclizative coupling to establish the desired stereochemistry with high enantiomeric excess organic-chemistry.org. The rigidity and defined stereochemistry of the this compound intermediate are instrumental in transferring the initial chirality to subsequent products.

The conversion of alcohols to tosylates is a cornerstone of this control, as the process occurs with retention of stereochemistry at the carbon atom bearing the oxygen masterorganicchemistry.com. This means that a cis-alcohol will reliably form a this compound, preserving the stereochemical information of the starting material. This tosylate can then be displaced in an S(_N)2 reaction, which proceeds with inversion of configuration, allowing for a predictable and controlled introduction of a new functional group with a specific stereochemistry chemistrysteps.comyoutube.com.

Below is a table summarizing examples of diastereoselective and enantioselective transformations where a this compound or a related intermediate plays a pivotal role.

| Starting Material | Reagents | Transformation | Key Feature of this compound | Product Stereochemistry |

| Prochiral Cyclohexenone Derivative | 1. Me(_2)Zn, Chiral Ligand 2. Conversion to cis tosylamide | Enantioselective Conjugate Addition and Cyclization | Directs Pd-mediated coupling | High enantiomeric excess (>99% ee) organic-chemistry.org |

| cis-4-t-butylcyclohexanol | TsCl, Pyridine; then NaBr | Nucleophilic Substitution | Formed with retention, then undergoes inversion | trans-1-bromo-4-t-butylcyclohexane spcmc.ac.in |

| Isopropylidene-D-glyceraldehyde derivative (cis-olefin) | Propionitrile Oxide | Diastereoselective Cycloaddition | Directs the approach of the nitrile oxide | Single regio- and stereoisomer formed nih.gov |

Impact of Absolute Configuration on Reaction Outcomes

The absolute configuration of a chiral molecule containing a this compound group dictates the spatial arrangement of its atoms and, consequently, its chemical reactivity and the stereochemical identity of its products wikipedia.org. The precise three-dimensional structure resulting from a specific absolute configuration (R or S) determines the accessibility of reaction sites and the energetic favorability of different transition states.

When a this compound is part of a chiral molecule, its reactions with other chiral or prochiral molecules can lead to different diastereomeric products depending on the absolute configuration of the starting material. For example, the reaction of a chiral this compound with a nucleophile will result in a product whose absolute configuration is directly related to that of the starting tosylate, typically through an inversion of configuration at the reaction center in an S(_N)2 mechanism .

The conversion of an alcohol to a tosylate proceeds with retention of the absolute configuration at the stereocenter masterorganicchemistry.comyoutube.com. This is because the C-O bond of the alcohol is not broken during the tosylation reaction . This property is crucial in multi-step syntheses where preserving the stereochemical integrity of a chiral center is paramount. Once formed, the this compound can be substituted with inversion of configuration, allowing for the predictable synthesis of a specific enantiomer.

The table below illustrates how the absolute configuration of a starting material influences the stereochemical outcome of reactions involving a tosylate intermediate.

| Starting Alcohol (Absolute Configuration) | Reagents for Tosylation | Intermediate Tosylate (Absolute Configuration) | Subsequent Reaction with Nucleophile (e.g., CN) | Final Product (Absolute Configuration) |

| (R)-2-Butanol | TsCl, Pyridine | (R)-2-Butyl tosylate | S(_N)2 displacement | (S)-2-Cyanobutane |

| (S)-2-Butanol | TsCl, Pyridine | (S)-2-Butyl tosylate | S(_N)2 displacement | (R)-2-Cyanobutane |

This predictable relationship between the absolute configuration of the starting alcohol, the intermediate tosylate, and the final product is a powerful tool in asymmetric synthesis.

Conformational Analysis and its Influence on this compound Reactivity and Selectivity

The reactivity and selectivity of cis-tosylates, particularly in cyclic systems like cyclohexane (B81311), are profoundly influenced by their conformational preferences. The cis configuration often forces the tosylate group into a specific orientation (axial or equatorial) relative to the ring, which in turn affects reaction rates and pathways.

In a cyclohexane ring, a substituent is generally more stable in an equatorial position to minimize steric interactions. However, in a cis-1,4-disubstituted cyclohexane, for example, one substituent must be axial if the other is equatorial. For cis-4-tert-butylcyclohexyl tosylate, the large tert-butyl group locks the conformation with the tert-butyl group in the equatorial position, forcing the this compound group into the more sterically hindered axial position .

This axial orientation has significant consequences for reactivity. Solvolysis reactions (a type of nucleophilic substitution) of cis-4-tert-butylcyclohexyl tosylate, where the tosylate is axial, are faster than those of the corresponding trans-isomer, where the tosylate is equatorial oup.comslideshare.netspcmc.ac.in. This rate enhancement is attributed to the relief of steric strain in the transition state as the bulky axial tosylate group departs oup.comspcmc.ac.in. The ground state energy of the cis-isomer is higher due to steric interactions between the axial tosylate and the syn-axial hydrogens, leading to a lower activation energy for the reaction spcmc.ac.in.

The conformation of a this compound also dictates the outcome of elimination reactions. E2 eliminations require an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. In a cyclohexane chair conformation, this corresponds to a trans-diaxial arrangement. A this compound in an axial position is perfectly pre-organized for E2 elimination with adjacent axial protons spcmc.ac.in. In contrast, the corresponding trans-isomer with an equatorial tosylate group cannot achieve this geometry easily and will undergo elimination much more slowly, if at all, by an E2 mechanism spcmc.ac.in.

The influence of conformation on the reactivity of cis-tosylates is summarized in the table below, using cis-4-tert-butylcyclohexyl tosylate as a representative example.

| Reaction Type | Conformation of cis-4-tert-butylcyclohexyl tosylate | Key Conformational Feature | Impact on Reactivity/Selectivity |

| S(_N)1 Solvolysis | Chair conformation with axial -OTs | Higher ground state energy due to 1,3-diaxial interactions. | Faster reaction rate compared to the trans isomer due to relief of steric strain in the transition state oup.comspcmc.ac.in. |

| E2 Elimination | Chair conformation with axial -OTs | -OTs is anti-periplanar to axial hydrogens on adjacent carbons. | Favored E2 elimination pathway, leading to high yield of alkene product spcmc.ac.in. |

| S(_N)2 Substitution | Chair conformation with axial -OTs | Nucleophilic attack occurs from the equatorial direction. | The reaction is often faster than for the equatorial isomer due to a combination of steric and stereoelectronic effects spcmc.ac.in. |

This interplay between stereochemistry and conformation is a central theme in understanding the chemical behavior of cis-tosylates, allowing for precise control over reaction outcomes.

Advanced Applications of Cis Tosylate As a Strategic Synthetic Intermediate

Synthesis of Therapeutically Relevant Chiral Intermediates

The precise control of stereochemistry is paramount in the synthesis of pharmaceuticals, where different enantiomers of a drug can exhibit vastly different biological activities. The cis-tosylate moiety serves as a powerful tool for introducing and controlling chirality in the synthesis of therapeutically relevant intermediates.

A cornerstone application of cis-tosylates in this context is facilitating stereospecific nucleophilic substitution reactions (SN2). The well-defined cis-stereochemistry of the tosylate group allows for a predictable inversion of configuration at the reaction center upon nucleophilic attack. This strategy is instrumental in the creation of enantiomerically pure chiral building blocks from readily available starting materials. For instance, a secondary alcohol with a specific stereochemistry can be converted to its corresponding this compound, which then undergoes an SN2 reaction with a nucleophile to yield a product with the opposite stereocenter. This two-step sequence provides a reliable method for inverting the stereochemistry of an alcohol. youtube.comyoutube.com

A notable example of the strategic importance of this compound is in the synthesis of the antifungal drugs itraconazole (B105839) and ketoconazole. youtube.come-bookshelf.de In the synthesis of these complex molecules, a key chiral intermediate is a this compound derivative of a substituted 1,3-dioxolane. This intermediate possesses the necessary stereochemistry and a reactive site for the subsequent introduction of other molecular fragments, ultimately leading to the final drug structure. The cis-orientation of the tosylate group is crucial for directing the approach of the incoming nucleophile to achieve the desired stereochemical outcome in the final product.

The versatility of cis-tosylates extends to the synthesis of a wide array of chiral synthons that are precursors to various medicinally active compounds. By carefully selecting the nucleophile, a diverse range of functional groups can be introduced with high stereocontrol, making cis-tosylates a valuable and versatile intermediate in the pharmaceutical industry's quest for stereochemically pure and potent drugs.

Construction of Complex Polycyclic Systems

The rigid framework and inherent reactivity of cis-tosylates make them valuable precursors for the construction of intricate polycyclic systems, which form the core of many biologically active natural products and synthetic molecules. The defined cis-stereochemistry can be exploited to orchestrate intramolecular cyclization reactions, leading to the formation of multiple rings in a single, stereocontrolled step.

One powerful strategy involves the intramolecular displacement of the tosylate group by a nucleophile located elsewhere in the molecule. The cis-relationship between the tosylate and the reacting chain can enforce a specific conformation that favors the desired cyclization pathway, leading to the formation of a new ring with predictable stereochemistry. This approach has been utilized in the synthesis of various polycyclic alkaloids, where the formation of a key ring structure is achieved through the cyclization of a this compound-containing intermediate. chimia.ch For example, the synthesis of hydroxylated alkaloids has been achieved through a Pictet-Spengler-type reaction of sugar-derived tosylates, where the tosylate acts as a key functional group in the starting material to facilitate the formation of fused multicyclic iminosugars. nih.gov

Furthermore, cis-tosylates can serve as triggers for cascade reactions, where the initial departure of the tosylate group initiates a series of bond-forming events that rapidly build up molecular complexity and generate polycyclic frameworks. The stereochemical information embedded in the this compound starting material is effectively transferred to the final polycyclic product, highlighting the efficiency and elegance of this synthetic strategy.

While specific, detailed examples in the literature focusing solely on "this compound" for the construction of a wide range of polycyclic systems are not extensively documented under this exact keyword, the principles of intramolecular reactions involving tosylates are well-established. The strategic placement of a this compound group in a molecule designed for cyclization provides a powerful method for controlling the stereochemical outcome of the newly formed rings, a critical aspect in the synthesis of complex polycyclic architectures.

Role in the Stereocontrolled Synthesis of Natural Products and Analogs

The synthesis of natural products, often characterized by their complex structures and multiple stereocenters, presents a significant challenge to synthetic chemists. The this compound group has proven to be an invaluable tool in this endeavor, enabling the stereocontrolled introduction of key functionalities and the construction of complex molecular architectures.

A prominent example of the strategic use of a tosylate intermediate is in the total synthesis of the marine macrolide neopeltolide, a compound with potent antiproliferative and antifungal activities. nih.govnih.govnih.gov In several synthetic routes towards neopeltolide, a key step involves the conversion of a 1,2-diol to an epoxide via a tosylate intermediate. nih.gov The tosylation of one of the hydroxyl groups, with a defined stereochemistry, sets the stage for an intramolecular SN2 reaction, where the remaining hydroxyl group attacks the carbon bearing the tosylate, leading to the formation of an epoxide with inverted stereochemistry at that center. This epoxide then serves as a crucial electrophile for the introduction of other fragments of the molecule, with the stereochemistry of the final product being directly influenced by the initial tosylation step.

The application of tosylates in natural product synthesis is not limited to epoxide formation. They are frequently employed as activating groups for alcohols, enabling their displacement by a wide range of nucleophiles to form carbon-carbon and carbon-heteroatom bonds with high stereocontrol. This is particularly important in the synthesis of complex molecules like macrolide antibiotics and polyketides, where the precise arrangement of substituents along a carbon chain is critical for their biological activity. nih.gov

In the synthesis of epothilones, a class of potent anticancer agents, for instance, various strategies have been employed to construct the complex macrocyclic structure. researchgate.netdatapdf.comnih.gov While not always explicitly a "this compound," the use of tosylates as leaving groups on chiral centers is a common theme in the assembly of the fragments that ultimately form the epothilone core. The ability to control the stereochemistry during these fragment couplings is essential for the successful synthesis of the biologically active natural product.

The strategic implementation of cis-tosylates allows chemists to translate the stereochemical information from a simpler chiral precursor into a complex natural product, demonstrating the power of this functional group in achieving high levels of stereocontrol in synthesis.

Ligand-Directed Tosyl Chemistry for Advanced Protein Engineering

In the realm of chemical biology, the ability to selectively modify proteins in their native environment is a powerful tool for studying their function and engineering new biological activities. Ligand-Directed Tosyl (LDT) chemistry has emerged as an innovative strategy for the site-specific labeling of endogenous proteins in vitro, in living cells, and even in whole organisms. jk-sci.comwikipedia.orgnih.govspringernature.comresearchgate.netresearchgate.net

The principle of LDT chemistry relies on the design of a reagent that consists of three components: a ligand that binds specifically to the target protein, a tosyl group that acts as a reactive electrophile, and a probe or tag that is to be attached to the protein. nih.govspringernature.comresearchgate.net When the LDT reagent binds to the target protein, it brings the reactive tosyl group into close proximity with nucleophilic amino acid residues on the protein's surface. This proximity-induced reaction leads to the covalent attachment of the probe to the protein at a specific site near the ligand-binding pocket.

One of the key advantages of LDT chemistry is its ability to label native proteins without the need for genetic modification. springernature.com This allows for the study of proteins in their natural context, providing more biologically relevant information. The specificity of the labeling is determined by the affinity of the ligand for the target protein, ensuring that only the protein of interest is modified.

LDT chemistry has been successfully applied to label a variety of proteins, including FK506-binding protein 12 (FKBP12) and carbonic anhydrase. researchgate.netnih.gov Studies have shown that LDT reagents can modify several nucleophilic amino acid residues, including histidine, tyrosine, and glutamate. researchgate.net The specific site of labeling can be influenced by the length and rigidity of the spacer connecting the ligand and the tosyl group in the LDT reagent. researchgate.net

This technology has been used not only to attach fluorescent probes for imaging but also to construct biosensors directly within living cells. jk-sci.comspringernature.com By using an LDT reagent carrying a reporter molecule, it is possible to create a semisynthetic biosensor that can detect the presence of other molecules that bind to the target protein. researchgate.net The versatility and specificity of LDT chemistry make it a valuable tool for advanced protein engineering and the study of complex biological systems.

| Target Protein | LDT Reagent Components | Application |

| Carbonic Anhydrase | Carbonic anhydrase inhibitor (ligand), tosyl group, fluorescent probe | In vitro and in vivo protein labeling |

| FKBP12 | FK506 derivative (ligand), tosyl group, photoreactive probe | Photo-cross-linking of protein complexes |

| Adenosine A2A Receptor | Adenosine receptor antagonist (ligand), tosyl group, sulfo-Cyanine5 fluorophore | Selective labeling of a G protein-coupled receptor |

Exploration in Fluorinated Heterocycle Synthesis

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. While the direct synthesis of these compounds can be challenging, the use of versatile intermediates like tosylates offers a strategic approach to their construction.

Tosylates can serve as effective precursors for the introduction of fluorine into a heterocyclic ring system. For example, a hydroxyl-substituted heterocycle can be converted to its corresponding tosylate, which can then be subjected to nucleophilic fluorination using a fluoride source like potassium fluoride or a more sophisticated fluorinating agent. This SNAr (nucleophilic aromatic substitution) or SN2-type displacement of the tosylate group provides a route to fluorinated heterocycles that may not be accessible through direct fluorination methods.

In the context of synthesizing radiolabeled compounds for positron emission tomography (PET), tosylate precursors are widely used for the introduction of the fluorine-18 isotope. For instance, the synthesis of [18F]fluoroethyl tosylate has been extensively studied as a versatile 18F-fluoroalkylating agent for the preparation of PET radiotracers. youtube.com Although this example is not a heterocycle itself, the methodology of using a tosylate precursor for radiofluorination is applicable to the synthesis of 18F-labeled fluorinated heterocycles. For example, the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging has been achieved through the nucleophilic substitution of a corresponding tosylate precursor with 18F-fluoride. nih.gov

While the literature does not abound with specific examples explicitly detailing the use of "cis-tosylates" for the synthesis of a broad range of fluorinated heterocycles, the underlying principle of using a tosylate as a leaving group for the introduction of fluorine is a well-established synthetic strategy. e-bookshelf.denih.govnih.govresearchgate.netresearchgate.netresearchgate.netmasterorganicchemistry.comorganic-chemistry.orgsemanticscholar.orgchemistnotes.comnih.gov The stereochemical control offered by a this compound could be particularly advantageous in the synthesis of complex, non-aromatic fluorinated heterocycles where the spatial arrangement of the fluorine atom is critical for biological activity.

Utilization of Tosylhydrazone Salts as Diazo Precursors

Diazo compounds are highly versatile intermediates in organic synthesis, capable of undergoing a wide range of transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements. However, their inherent instability and potential for explosion make them hazardous to handle directly. A safer and more convenient alternative is the in situ generation of diazo compounds from stable precursors, and tosylhydrazone salts have emerged as particularly effective in this role through the Bamford-Stevens reaction. nih.govnih.govwikipedia.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

The Bamford-Stevens reaction involves the treatment of a tosylhydrazone, derived from an aldehyde or ketone, with a strong base to generate a diazo compound. nih.govwikipedia.orgnih.gov The reaction conditions, particularly the choice of solvent, play a crucial role in determining the subsequent fate of the diazo intermediate.

In protic solvents, the diazo compound can be protonated to form a diazonium ion, which then loses nitrogen gas to generate a carbenium ion. nih.gov This carbocation can then undergo elimination or rearrangement to form alkenes. This pathway typically leads to the formation of the more thermodynamically stable (more substituted) alkene. nih.govnih.gov

In contrast, in aprotic solvents, the diazo compound decomposes to form a carbene. This highly reactive intermediate can then undergo a variety of transformations, including insertion into C-H bonds, cyclopropanation of alkenes, and aziridination of imines. The use of tosylhydrazone salts in the presence of a phase-transfer catalyst allows for the clean conversion to diazo compounds under mild conditions and in a wide range of solvents. researchgate.net

This in situ generation of diazo compounds from tosylhydrazone salts has been successfully applied in a multitude of synthetic transformations. For example, it has been used in sulfur ylide-mediated epoxidation and aziridination reactions, as well as in the synthesis of cyclopropane amino acids. The ability to generate diazo compounds on demand from stable and easily handled tosylhydrazone salts has greatly expanded the synthetic utility of these reactive intermediates while mitigating the associated safety risks.

| Reaction Condition | Intermediate | Major Product |

| Protic Solvent | Carbenium ion | More substituted alkene (thermodynamic product) |

| Aprotic Solvent | Carbene | Products of carbene reactions (e.g., cyclopropanes, C-H insertion products) |

Theoretical and Computational Studies on Cis Tosylate Reactivity and Structure

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving cis-tosylates, allowing for the detailed characterization of reaction pathways, intermediates, and transition states. These calculations can help distinguish between different mechanistic possibilities, such as SN1, SN2, and elimination reactions, which are often competing processes in tosylate chemistry.

For instance, in nucleophilic substitution reactions of cyclic cis-tosylates, quantum mechanics (QM) can model the approach of the nucleophile and the departure of the tosylate leaving group. By calculating the energies of various conformations of the transition state, researchers can predict the stereochemical outcome of the reaction. In cases of neighboring group participation, also known as anchimeric assistance, QM calculations can quantify the stabilization of the transition state by a nearby functional group, explaining observed rate enhancements. scribd.comdalalinstitute.com For example, the participation of a neighboring phenyl group in the solvolysis of a cis-tosylate can be modeled to understand the formation of a phenonium ion intermediate and its effect on the reaction rate and stereochemistry. scribd.com

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become particularly valuable for studying enzymatic reactions where a this compound may be a substrate. nih.govbiomolmd.orgnih.govresearchgate.netresearchgate.net In this approach, the reactive center, including the this compound and key amino acid residues, is treated with a high level of quantum theory, while the rest of the protein and solvent are described using less computationally expensive molecular mechanics force fields. nih.govresearchgate.net This hybrid approach allows for the investigation of how the enzyme's active site stabilizes the transition state and influences the reaction pathway. nih.govresearchgate.net

Table 1: Representative Applications of Quantum Chemical Calculations in this compound Reactivity

| Reaction Type | System Studied | Computational Method | Key Findings |

| Nucleophilic Substitution | Solvolysis of a cyclic this compound | Ab initio / QM/MM | Determination of transition state geometry and energy, prediction of stereochemical outcome. |

| Elimination | Base-induced elimination of a this compound | DFT | Calculation of activation energy barriers for competing E2 and E1cb pathways. researchgate.netrsc.orgrsc.org |

| Rearrangement | Solvolysis with anchimeric assistance | QM | Characterization of bridged intermediates and quantification of transition state stabilization. scribd.com |

| Enzymatic Reaction | Enzyme-catalyzed reaction of a this compound | QM/MM | Elucidation of the role of active site residues in transition state stabilization. nih.govresearchgate.net |

Density Functional Theory (DFT) Studies on Energetics and Selectivity

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the energetics and selectivity of reactions involving cis-tosylates due to its favorable balance of accuracy and computational cost. researchgate.netnih.govmdpi.com DFT calculations can provide valuable insights into why a particular regio- or stereoisomer is formed preferentially in a reaction.

The stereoselectivity of reactions involving cis-tosylates is often dictated by subtle energetic differences between diastereomeric transition states. nih.govnih.govsemanticscholar.org DFT calculations can be used to locate and calculate the energies of these transition states, allowing for a quantitative prediction of the product distribution. mdpi.comnih.govsemanticscholar.org For example, in the reaction of a chiral this compound, DFT can help rationalize the observed diastereoselectivity by comparing the energies of the transition states leading to the different products. nih.gov Steric and electronic effects that govern this selectivity can be dissected and analyzed in detail.

DFT is also employed to calculate the activation energies for various competing reaction pathways, thereby predicting which pathway is kinetically favored. researchgate.netrsc.orgrsc.orgresearchgate.net For instance, in the elimination reactions of cis-tosylates, DFT can be used to determine the energy barriers for syn- and anti-elimination pathways, providing an explanation for the observed product ratios. The nature of the substrate, base, and solvent can all be incorporated into the computational model to understand their influence on the reaction's selectivity.

Table 2: DFT Calculated Activation Energies for Competing Pathways in a Hypothetical this compound Reaction

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| SN2 (inversion) | TSSN2 | 25.3 | Minor product |

| E2 (anti-periplanar) | TSE2-anti | 22.1 | Major product |

| E2 (syn-periplanar) | TSE2-syn | 28.5 | Not observed |

Modeling of Solvent Effects on Reaction Pathways

The solvent plays a crucial role in the reactions of cis-tosylates, influencing reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. acs.orgacs.org Computational modeling of solvent effects is therefore essential for a realistic description of these reactions.

Two main approaches are used to model solvent effects: implicit and explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. semanticscholar.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For example, the solvolysis of a this compound, which proceeds through a charge-separated transition state, would be predicted to be faster in more polar solvents, a trend that can be quantitatively assessed using PCM calculations. acs.org

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. This is particularly important when specific solvent-solute interactions, such as hydrogen bonding, play a critical role. For instance, in the solvolysis of a this compound in a protic solvent like ethanol, explicit solvent molecules can be included in the QM region of a QM/MM calculation to model the hydrogen bonding between the solvent and the tosylate leaving group, as well as the developing carbocationic center. acs.org

Conformational Energy Landscapes of this compound Derivatives

Computational methods are widely used to explore the conformational energy landscapes of these molecules. sikhcom.netnih.govresearchgate.netlibretexts.orgsemanticscholar.org By systematically rotating bonds and calculating the energy of the resulting conformers, a potential energy surface can be generated. This surface reveals the low-energy conformations (local minima) and the energy barriers for interconversion between them (saddle points).

For example, in a substituted cyclohexane (B81311) ring bearing a this compound group, computational studies can determine the relative energies of the chair, boat, and twist-boat conformations. sikhcom.netnih.govresearchgate.net The population of each conformer at a given temperature can then be estimated using Boltzmann statistics. This information is crucial for understanding reactivity, as a reaction may proceed preferentially through a higher-energy conformer if that conformer is more reactive. For instance, an E2 elimination reaction may require the tosylate group to be in an axial position, even if the equatorial conformation is more stable.

Table 3: Calculated Relative Energies of Conformations for a Substituted cis-Cyclohexyl Tosylate

| Conformation | Tosylate Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair | Equatorial | 0.0 | 95.7 |

| Chair | Axial | 2.2 | 4.1 |

| Twist-Boat | - | 5.5 | 0.2 |

Analytical Methodologies for Characterization and Stereochemical Assignment of Cis Tosylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic molecules, including the relative configuration of cis-tosylates. researcher.life By analyzing various NMR parameters such as chemical shifts, scalar couplings, and Nuclear Overhauser Effects (NOEs), the spatial arrangement of atoms can be deduced. researcher.lifenih.gov

For cis-tosylates, particularly in cyclic systems, the orientation of the tosylate group relative to other substituents significantly influences the chemical environment of nearby protons and carbons. This results in distinct chemical shifts (δ) and coupling constants (J-values) compared to the corresponding trans isomer. wordpress.comwikipedia.org In ¹H NMR, the spatial orientation of a proton (e.g., axial vs. equatorial in a cyclohexane (B81311) ring) leads to predictable differences in its resonance frequency. The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation, providing valuable information about the relative stereochemistry.

A particularly powerful tool for stereochemical assignment is the Nuclear Overhauser Effect (NOE), which is observed between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through bonds. ucl.ac.ukwikipedia.org In an NOE experiment, irradiating a specific proton enhances the signal of nearby protons. wordpress.com For a cis-tosylate on a cyclic framework, an NOE would be expected between protons on the tosylate group (e.g., the methyl protons of the toluene (B28343) ring) and protons of a neighboring substituent on the same face of the ring. The absence of such an effect in the trans isomer provides clear evidence for stereochemical assignment. nih.gov One-dimensional (1D) and two-dimensional (2D) NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are routinely used for this purpose. wordpress.comucl.ac.ukwikipedia.org

The following table provides hypothetical ¹H NMR data to illustrate the differences that might be observed between a cis and trans tosylate isomer of a substituted cyclohexane.

| Proton | Hypothetical cis-Isomer Data | Hypothetical trans-Isomer Data | Key Differentiating Feature |

|---|---|---|---|

| H-1 (proton on carbon bearing OTs) | δ 4.5 ppm (multiplet, narrow) | δ 4.0 ppm (triplet of triplets) | Axial vs. Equatorial position affects chemical shift and multiplicity. |

| H-2 (adjacent proton, cis) | ³J(H1,H2cis) ≈ 3-5 Hz | ³J(H1,H2ax) ≈ 8-12 Hz | Coupling constant reflects dihedral angle. |

| Substituent Proton (on same face as OTs) | NOE observed with Tosyl-CH₃ | No NOE observed with Tosyl-CH₃ | NOE indicates through-space proximity. |

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of cis and trans isomers and for the assessment of sample purity. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

The separation of geometric isomers like cis- and trans-tosylates is based on the differential interaction of the isomers with the stationary phase of the chromatographic column. chromforum.org Due to their different shapes and dipole moments, cis and trans isomers often exhibit different retention times. For instance, in reversed-phase HPLC (RP-HPLC), the more planar and often less polar trans isomer may interact more strongly with a C18 stationary phase, leading to a longer retention time compared to the "bent" and potentially more polar cis isomer. nih.gov The choice of stationary phase and mobile phase composition is critical to achieving baseline separation. researchgate.netnih.gov

For chiral cis-tosylates, which can exist as a mixture of enantiomers, chiral HPLC is the method of choice for resolution. rsc.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. researchgate.nettcichemicals.com Polysaccharide-based CSPs are commonly used for this purpose. rsc.orgresearchgate.net The ability to separate enantiomers is crucial for the synthesis of enantiopure compounds. acs.orgacs.org

Purity assessment is another critical application of chromatography. By developing a suitable chromatographic method, trace amounts of the trans isomer or other impurities can be detected and quantified in a sample of a this compound. shimadzu.com Coupling chromatography with mass spectrometry (GC-MS or LC-MS) provides an additional layer of confirmation by furnishing molecular weight and fragmentation data for the separated components, aiding in their identification. shimadzu.comnih.gov

The table below outlines typical chromatographic conditions for the separation and analysis of tosylate isomers.

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Application |

|---|---|---|---|

| RP-HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water gradient | Separation of cis/trans diastereomers. |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | Resolution of enantiomers. rsc.orgresearchgate.net |

| GC-MS | 5% Phenyl Polymethylsiloxane | Helium | Purity assessment and identification of volatile impurities. nih.gov |

X-ray Crystallography for Absolute Configuration Determination